2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycylglycinate
Overview
Description
2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is a complex organic compound that features a biphenyl group, an oxoethyl group, and a phenylacetylglycylglycinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of biphenyl compounds typically involves catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction . These methods often require specific catalysts and reaction conditions to achieve the desired biphenyl framework. For instance, the Ullmann reaction involves the coupling of aryl halides in the presence of copper under harsh conditions .
Industrial Production Methods
Industrial production of biphenyl compounds can involve the use of isopropyl nitrite as a diazotising reagent, followed by coupling reactions with benzene derivatives in the presence of a catalyst like CuCl . This method offers advantages such as mild conditions, simplified work-ups, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycylglycinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl-4-carboxylic acid, while reduction may produce biphenyl-4-ylmethanol .
Scientific Research Applications
2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycylglycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycylglycinate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
4-Biphenylacetic acid: A non-steroidal anti-inflammatory drug (NSAID) and an active metabolite of fenbufen.
N4,N4-Di(biphenyl-4-yl)-N4’-(naphthalen-1-yl)-N4’-phenyl-biphenyl-4,4’-diamine: Used as a hole transport material in organic electronic devices.
Uniqueness
2-(biphenyl-4-yl)-2-oxoethyl N-(phenylacetyl)glycylglycinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its biphenyl and oxoethyl groups contribute to its stability and reactivity, while the phenylacetylglycylglycinate moiety enhances its potential biological activities.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[2-[(2-phenylacetyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-23(22-13-11-21(12-14-22)20-9-5-2-6-10-20)18-33-26(32)17-28-25(31)16-27-24(30)15-19-7-3-1-4-8-19/h1-14H,15-18H2,(H,27,30)(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABMWRRHLLUPOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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